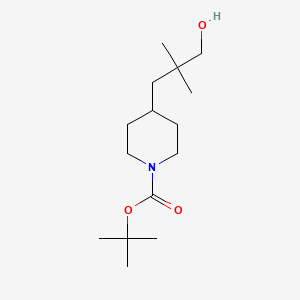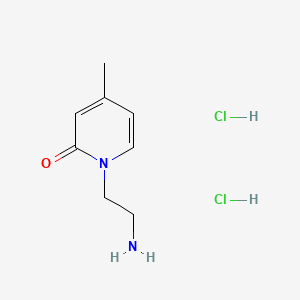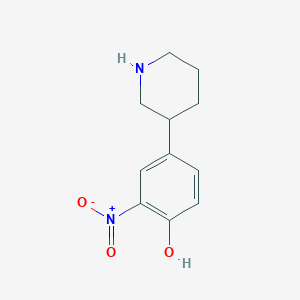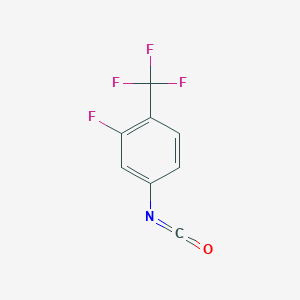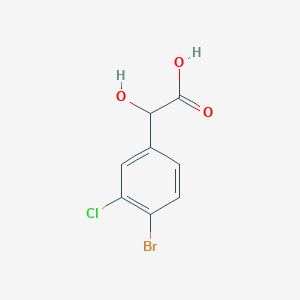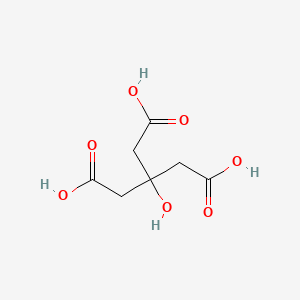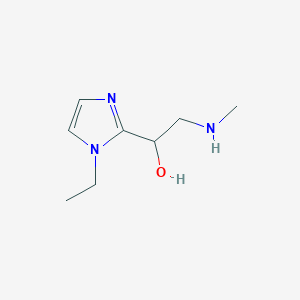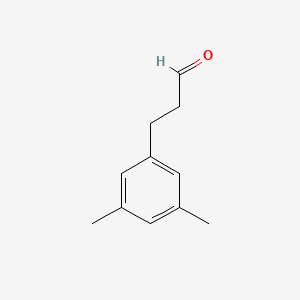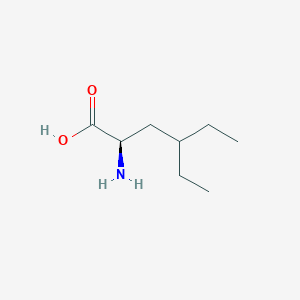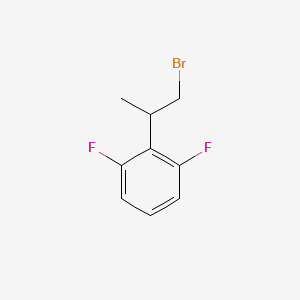
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by the introduction of the propyl group. One common method is:
Bromination: 1,3-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene can be substituted by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The propyl group can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-propyl-1,3-difluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 2-(1-Hydroxypropan-2-yl)-1,3-difluorobenzene.
Oxidation: 2-(1-Propanoic acid)-1,3-difluorobenzene.
Reduction: 2-Propyl-1,3-difluorobenzene.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
Pharmaceuticals: Potential precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with unique properties such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene exerts its effects is largely dependent on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propyl group is oxidized to form various functional groups, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-difluorobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
2-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,3-Difluorobenzene: Lacks both the bromine and propyl groups, making it a simpler compound with fewer applications.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4,6H,5H2,1H3 |
Clé InChI |
NRXYRBXBKSXMLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
